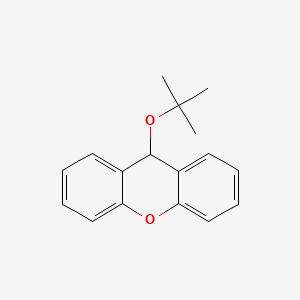
9-tert-butoxy-9H-xanthene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-tert-butoxy-9H-xanthene is a derivative of xanthene, an organic compound with a dibenzo-γ-pyrone framework. Xanthene derivatives are known for their diverse biological activities and applications in various fields, including chemistry, biology, and medicine .
Méthodes De Préparation
The synthesis of 9-tert-butoxy-9H-xanthene can be achieved through several methods. One common approach involves the reaction of xanthene with tert-butyl alcohol in the presence of an acid catalyst. This reaction typically requires heating to facilitate the formation of the tert-butoxy group . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
9-tert-butoxy-9H-xanthene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding xanthone derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
9-tert-butoxy-9H-xanthene has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound’s derivatives have shown potential in biological assays and studies.
Medicine: Some xanthene derivatives exhibit pharmacological activities, making them candidates for drug development.
Industry: The compound is used in the production of dyes and pigments due to its chromophoric properties
Mécanisme D'action
The mechanism of action of 9-tert-butoxy-9H-xanthene involves its interaction with specific molecular targets and pathways. The tert-butoxy group can influence the compound’s reactivity and binding affinity to various biological molecules. This interaction can modulate different biological responses, such as enzyme inhibition or receptor activation .
Comparaison Avec Des Composés Similaires
9-tert-butoxy-9H-xanthene can be compared with other xanthene derivatives, such as:
9H-xanthen-9-one: The parent compound with a similar structure but without the tert-butoxy group.
9-methoxy-9H-xanthene: A derivative with a methoxy group instead of a tert-butoxy group.
9-ethoxy-9H-xanthene: A derivative with an ethoxy group.
The uniqueness of this compound lies in the presence of the tert-butoxy group, which can impart different chemical and biological properties compared to other similar compounds .
Propriétés
Numéro CAS |
61307-89-9 |
|---|---|
Formule moléculaire |
C17H18O2 |
Poids moléculaire |
254.32 g/mol |
Nom IUPAC |
9-[(2-methylpropan-2-yl)oxy]-9H-xanthene |
InChI |
InChI=1S/C17H18O2/c1-17(2,3)19-16-12-8-4-6-10-14(12)18-15-11-7-5-9-13(15)16/h4-11,16H,1-3H3 |
Clé InChI |
CHBPUBAHUKPZAG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC1C2=CC=CC=C2OC3=CC=CC=C13 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


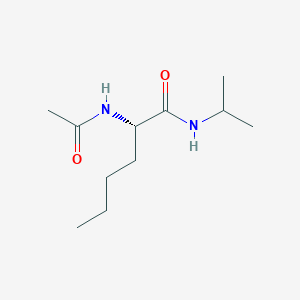
![N-[2-(Benzyloxy)cyclohexylidene]hydroxylamine](/img/structure/B14591917.png)
![4-[4-Methyl-3-(propane-1-sulfinyl)phenoxy]aniline](/img/structure/B14591930.png)
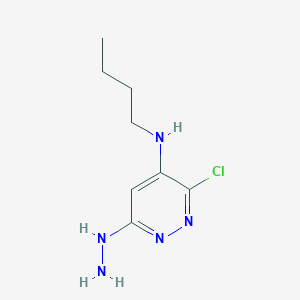
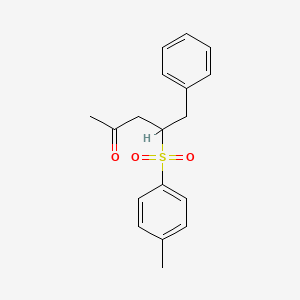
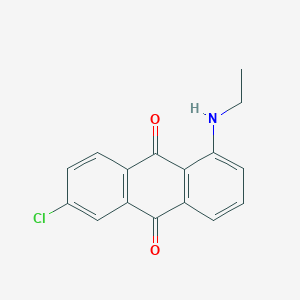
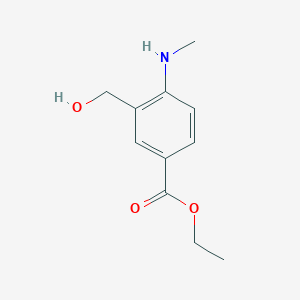
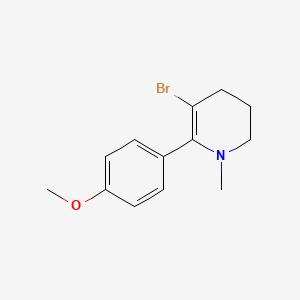
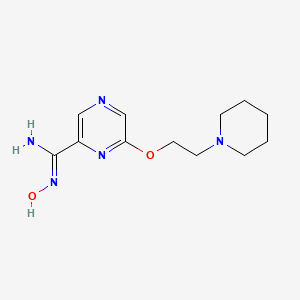

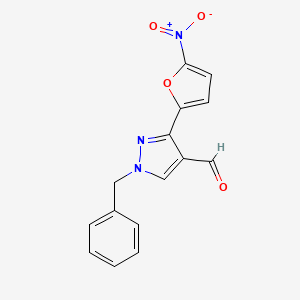

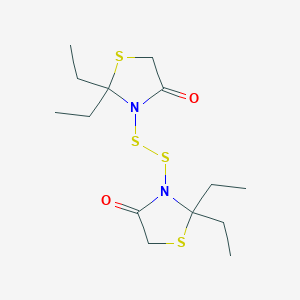
![Benzo[f]quinoline, 1-ethyl-3-(4-methoxyphenyl)-, perchlorate](/img/structure/B14591994.png)
